Absolute Configuration Purity: (R)-Enantiomer vs. Racemate
The target compound is the single (R)-enantiomer, in contrast to the (S)-enantiomer (CAS 1821767-76-3) and the racemic mixture (CAS 1039960-41-2). Vendors supply this (R)-enantiomer with a typical purity of 98%, confirmed by chiral HPLC or NMR, ensuring enantiomeric excess (ee) standards suitable for asymmetric synthesis . In biological systems, the opposite enantiomer often exhibits significantly different, and sometimes antagonistic, activity. Procuring the defined (1R)-form eliminates the risk of racemic contamination, which could lead to inconsistent or misinterpreted Structure-Activity Relationship (SAR) data.
| Evidence Dimension | Stereochemical Purity (Enantiomeric Excess) |
|---|---|
| Target Compound Data | Single (R)-enantiomer, purity typically 98% . |
| Comparator Or Baseline | (S)-enantiomer (CAS 1821767-76-3) and Racemic 1:1 mixture (CAS 1039960-41-2). |
| Quantified Difference | 100% ee (within detection limits) ensures homochirality, whereas the racemate has 0% ee, potentially halving the effective molar activity or introducing an antagonistic enantiomer. |
| Conditions | Standard vendor Certificate of Analysis (CoA) specifications (e.g., from Leyan, Bidepharm). |
Why This Matters
For a chiral drug intermediate, absolute configuration often determines pharmaceutical activity, making homochiral procurement a non-negotiable requirement for consistent research results.
